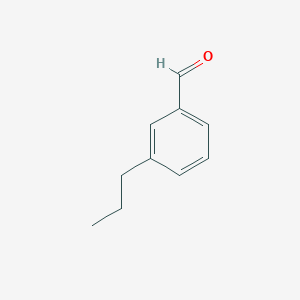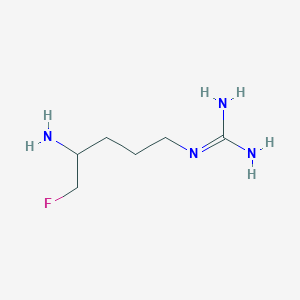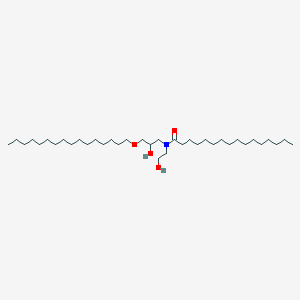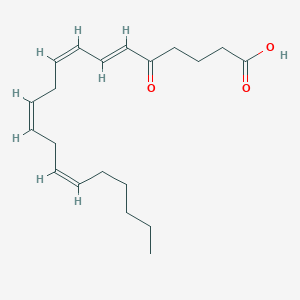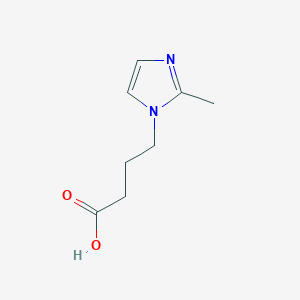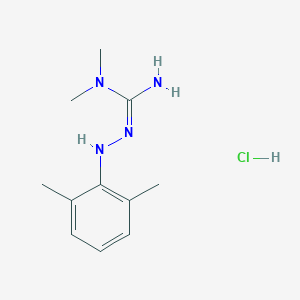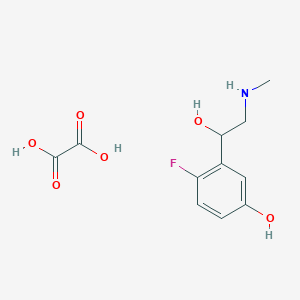
Cpd-TH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cpd-TH is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of tetrahydrocannabinol (THC), the primary psychoactive component found in marijuana. Cpd-TH has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
Cpd-TH acts on the endocannabinoid system, which is a complex network of receptors and neurotransmitters that play a role in regulating various physiological processes. Specifically, Cpd-TH acts on the CB1 and CB2 receptors, which are found throughout the body. By activating these receptors, Cpd-TH can modulate a range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
Cpd-TH has a range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs. Some of the effects include anti-inflammatory properties, neuroprotective effects, and pain relief. Additionally, Cpd-TH has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cpd-TH in lab experiments is that it is a well-characterized compound, with a known mechanism of action. This makes it easier for researchers to design experiments and interpret results. However, one of the limitations of using Cpd-TH is that it can be difficult to work with, due to its low solubility in water and other solvents.
Zukünftige Richtungen
There are many potential future directions for research on Cpd-TH. One area of focus is the development of new drugs based on Cpd-TH, which may have improved efficacy and reduced side effects compared to existing drugs. Additionally, researchers may investigate the potential of Cpd-TH in combination with other drugs or therapies, to enhance its therapeutic effects. Finally, there is a need for further research into the safety and long-term effects of Cpd-TH, to ensure that it is a safe and effective treatment option.
Synthesemethoden
Cpd-TH can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biosynthesis involves the use of living organisms to produce the compound. Both methods have their advantages and disadvantages, and the choice of method will depend on the specific application.
Wissenschaftliche Forschungsanwendungen
Cpd-TH has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include pain management, neuroprotection, and anti-inflammatory effects. Studies have also shown that Cpd-TH may have potential in the treatment of cancer, epilepsy, and other neurological disorders.
Eigenschaften
CAS-Nummer |
107838-94-8 |
|---|---|
Molekularformel |
C19H24N4O7 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
6-[[(2S,6S)-6-(1,3-dimethyl-2,6-dioxopurin-9-yl)-5-oxo-2H-pyran-2-yl]methoxy]hexanoic acid |
InChI |
InChI=1S/C19H24N4O7/c1-21-16-15(17(27)22(2)19(21)28)20-11-23(16)18-13(24)8-7-12(30-18)10-29-9-5-3-4-6-14(25)26/h7-8,11-12,18H,3-6,9-10H2,1-2H3,(H,25,26)/t12-,18-/m0/s1 |
InChI-Schlüssel |
BBNUVZSDGRQNJJ-SGTLLEGYSA-N |
Isomerische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@@H]3C(=O)C=C[C@H](O3)COCCCCCC(=O)O |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCC(=O)O |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCC(=O)O |
Synonyme |
7-(6-O-(5-carboxypentyl)-3,4-dideoxyhex-3-enopyranosyl-2-ulose)theophylline CPD-TH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



